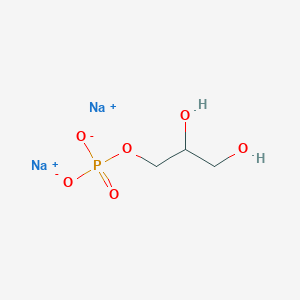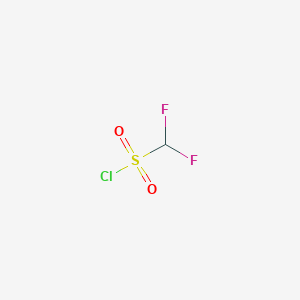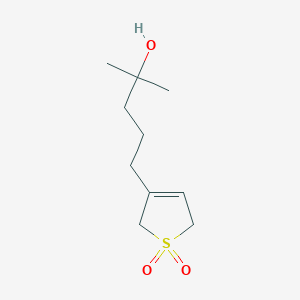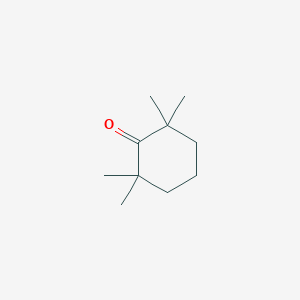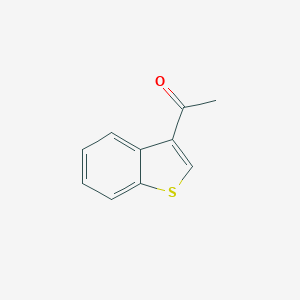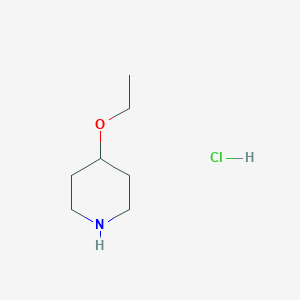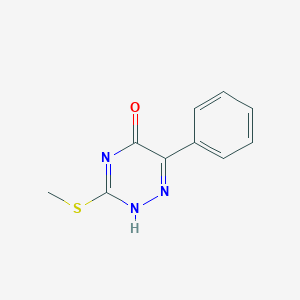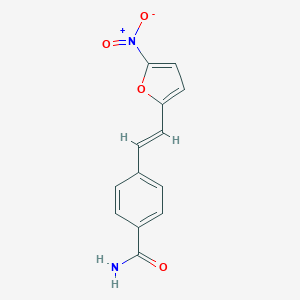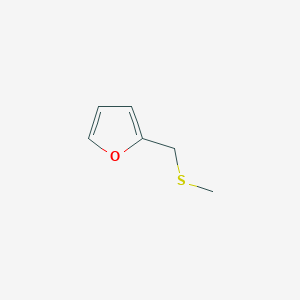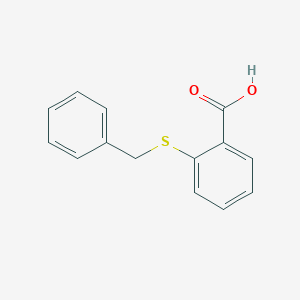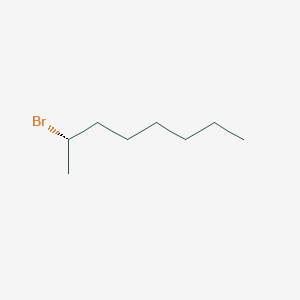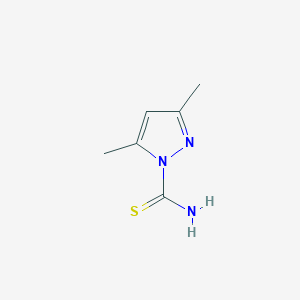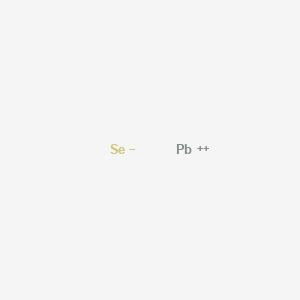
Lead(2+);selenium(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(2+);selenium(2-), also known as lead selenide, is a chemical compound with the formula PbSe. It is a semiconductor material that forms cubic crystals of the sodium chloride structure. Lead selenide has a direct bandgap of 0.27 electron volts at room temperature, making it a valuable material for infrared detection and thermal imaging applications . The mineral clausthalite is a naturally occurring form of lead selenide .
Vorbereitungsmethoden
Lead selenide can be synthesized through various methods, including:
Direct Reaction: Lead selenide can be formed by the direct reaction between lead and selenium at high temperatures.
Chemical Vapor Deposition: This method involves the reaction of lead and selenium vapors to form lead selenide on a substrate.
Solvothermal Synthesis: This method involves the reaction of lead and selenium precursors in a solvent at high temperatures and pressures.
In industrial production, lead selenide is often produced by the direct reaction method due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Lead selenide undergoes various chemical reactions, including:
Oxidation: Lead selenide can be oxidized to form lead oxide and selenium dioxide.
Substitution: Lead selenide can undergo substitution reactions where selenium is replaced by other chalcogens such as sulfur or tellurium.
Common reagents used in these reactions include oxygen for oxidation, hydrogen gas for reduction, and other chalcogen compounds for substitution reactions. The major products formed from these reactions include lead oxide, selenium dioxide, and substituted lead chalcogenides .
Wissenschaftliche Forschungsanwendungen
Lead selenide has numerous scientific research applications, including:
Infrared Detectors: Lead selenide is widely used in infrared detectors for thermal imaging and spectroscopy due to its sensitivity to infrared radiation
Photoconductors: Lead selenide is used as a photoconductor material, where its conductivity changes in response to incident photons.
Biomedical Applications: Lead selenide nanoparticles are being explored for use in biomedical imaging and drug delivery systems due to their unique optical properties.
Environmental Monitoring: Lead selenide sensors are used for detecting pollutants and monitoring environmental conditions.
Wirkmechanismus
The mechanism by which lead selenide exerts its effects is primarily based on its semiconductor properties. When photons are incident on lead selenide, they promote electrons from the valence band to the conduction band, resulting in a change in conductivity . This property is utilized in infrared detectors and photoconductors. Additionally, lead selenide nanoparticles can interact with biological molecules, making them useful for biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Lead selenide is similar to other lead chalcogenides such as lead sulfide (PbS) and lead telluride (PbTe). lead selenide has a unique combination of properties that make it particularly suitable for infrared detection:
Lead Sulfide (PbS): Lead sulfide has a narrower bandgap compared to lead selenide, making it less sensitive to infrared radiation.
Lead Telluride (PbTe): Lead telluride has a similar bandgap to lead selenide but is less stable at high temperatures.
Other similar compounds include mercury selenide (HgSe) and zinc selenide (ZnSe), which also have applications in infrared detection and photoconductors .
Lead selenide’s unique combination of a direct bandgap, high sensitivity to infrared radiation, and stability at room temperature make it a valuable material for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
lead(2+);selenium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se/q+2;-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGDCHDBVLBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se-2].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433220 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12069-00-0 |
Source


|
| Record name | Lead selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
